molecular formula C30H38O8 B1680865 3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid CAS No. 98193-06-7

3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid

Cat. No. B1680865
CAS RN: 98193-06-7
M. Wt: 526.6 g/mol
InChI Key: LKJPJRQNDCCZIL-UHFFFAOYSA-N
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Patent
US04665203

Procedure details

A solution of 0.5 g (19.5 mmole) of liythium hydroxide in 10 ml of water was added to a solution of 2.2 g (3.9 mmole) of the title compound of Example 6 in 25 ml of tetrahydrofuran and 20 ml of methanol. After the reaction mixture was stirred for 3 hours at room temperature, the solvent was evaporated and water was added to the residue. After extracting with a small amount of diethyl ether, the aqueous layer was acidified with dilute hydrochloric acid and allowed to stand in the cold overnight. The solid was filtered, washed with water and recrystallized from ethyl acetate/hexane to yield 1.83 g of the title compound, mp. 80°-83°. Structure assignment was confirmed by nmr and infrared spectra and by elemental analysis.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
title compound
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[C:2]([C:5]1[CH:36]=[CH:35][C:8]([O:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:31]=[CH:30][C:17]3[C:18](=[O:29])[CH2:19][C:20]([CH2:23][CH2:24][C:25]([O:27]C)=[O:26])([CH3:22])[O:21][C:16]=3[C:15]=2[CH2:32][CH2:33][CH3:34])=[C:7]([CH2:37][CH2:38][CH3:39])[C:6]=1[OH:40])(=[O:4])[CH3:3]>O.O1CCCC1.CO>[C:2]([C:5]1[CH:36]=[CH:35][C:8]([O:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:31]=[CH:30][C:17]3[C:18](=[O:29])[CH2:19][C:20]([CH2:23][CH2:24][C:25]([OH:27])=[O:26])([CH3:22])[O:21][C:16]=3[C:15]=2[CH2:32][CH2:33][CH3:34])=[C:7]([CH2:37][CH2:38][CH3:39])[C:6]=1[OH:40])(=[O:4])[CH3:3]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-]
Name
title compound
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(C(CC(O3)(C)CCC(=O)OC)=O)C=C2)CCC)C=C1)CCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
After extracting with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
to stand in the cold overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(C(CC(O3)(C)CCC(=O)O)=O)C=C2)CCC)C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.